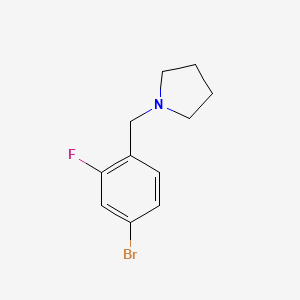

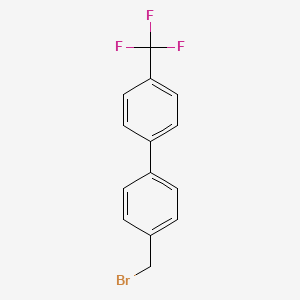

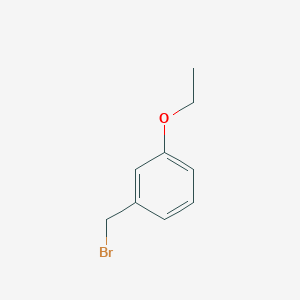

![molecular formula C14H15N3O B1344146 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde CAS No. 165894-25-7](/img/structure/B1344146.png)

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde

Descripción general

Descripción

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a compound that has been synthesized through a sequence of chemical reactions involving reductive amination, chlorination, and cyclization. The synthesis process has been optimized to achieve an overall yield of 53%, with particular attention given to the effects of solvent and base on the cyclization reaction .

Synthesis Analysis

The synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was carried out starting from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The process involved a sequence of steps that include reductive amination, followed by chlorination and cyclization to form the desired compound. The optimization of reaction conditions was crucial to maximize the yield, which was reported to be 53% .

Molecular Structure Analysis

The molecular structure of benzimidazole compounds, which are structurally related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been elucidated using various spectroscopic techniques. These include elemental analysis, mass spectrometry, 1H-nuclear magnetic resonance spectroscopy, and X-ray single crystal diffraction. The electronic structure and spectroscopic properties of these compounds have been computed and compared with experimental data, revealing that they possess stable structures and strong fluorescence .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole compounds, which share a similar core structure with 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been explored through the synthesis of derivatives containing a pyrazole group. These compounds were synthesized via a one-step reaction involving o-phenylenediamine and 1-arylpyrazole-4-carbaldehyde in ethanol under mild conditions. The resulting compounds exhibit potential applications in areas such as time-resolved fluoroimmunoassay and DNA probes due to their fluorescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds containing a pyrazole group have been studied, providing insights into the properties of similar compounds like 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. These properties include ultraviolet-visible light spectra and fluorescent spectra, which have been measured experimentally and computed using quantum chemistry calculations. The ground-state equilibrium geometries and vibrational frequencies were determined based on the B3LYP method, and the first excited-state geometries were optimized using the TD-B3LYP method. The fluorescence properties of these compounds are closely related to their molecular structure, and their computed fluorescence spectra correspond well to the experimental values .

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application Summary : This compound is used in the field of organic chemistry for the synthesis of various derivatives .

- Methods of Application : The synthesis of this compound involves several steps starting from commercially available 2-amino pyrimidine . The final step involves the condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .

- Results or Outcomes : The synthesis leads to the generation of hydrazone derivatives in 80–92% yield .

-

Scientific Field: Microbiology

- Application Summary : Hydrazone derivatives of this compound have shown promising antibacterial activity .

- Methods of Application : The antibacterial activity of the synthesized hydrazone derivatives was tested in vitro .

- Results or Outcomes : Some of the synthesized hydrazone derivatives exhibited excellent antibacterial activity against E. coli (Gram negative bacteria) and S. aureus (Gram positive bacteria) with a zone of inhibition ranging from 30–33 mm .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLVADHMLFZLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2C=O)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

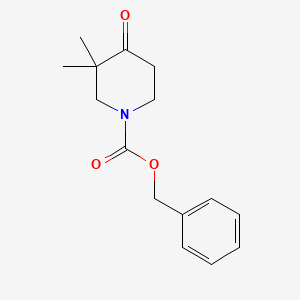

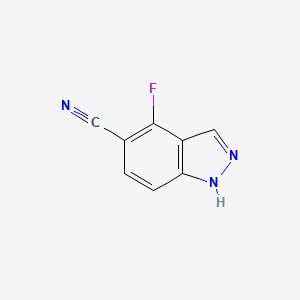

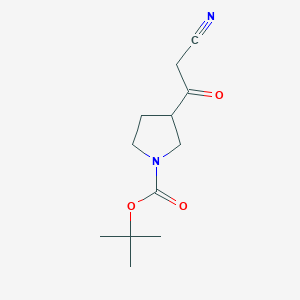

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)

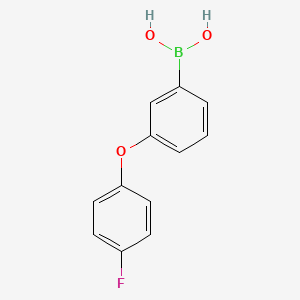

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)